

Mass Spectrum of 2-(4-Methylphenoxy)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzaldehyde

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This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrum of **2-(4-Methylphenoxy)benzaldehyde**. The document details the expected fragmentation patterns based on the compound's structure and provides a comprehensive experimental protocol for its analysis via gas chromatography-mass spectrometry (GC-MS). This guide is intended to aid researchers in the identification and characterization of this and structurally related compounds.

Predicted Mass Spectrum Data

The mass spectrum of **2-(4-Methylphenoxy)benzaldehyde** is anticipated to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the ether linkage and fragmentation of the aldehyde and aromatic moieties. The quantitative data for the predicted major fragments are summarized in Table 1.

m/z (predicted)	Ion Structure/Formula	Fragmentation Pathway
212	$[\text{C}_{14}\text{H}_{12}\text{O}_2]^+$	Molecular Ion ($\text{M}^{+\cdot}$)
211	$[\text{C}_{14}\text{H}_{11}\text{O}_2]^+$	Loss of a hydrogen radical from the aldehyde group ($[\text{M}-\text{H}]^+$)
183	$[\text{C}_{13}\text{H}_{11}\text{O}]^+$	Loss of the formyl radical (-CHO) from the molecular ion ($[\text{M}-\text{CHO}]^+$)
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Cleavage of the ether bond, formation of the 4-methylphenoxy cation
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Formation of the benzoyl cation, a characteristic fragment for benzaldehyde derivatives
91	$[\text{C}_7\text{H}_7]^+$	Formation of the tropylium ion from the methylphenyl moiety
77	$[\text{C}_6\text{H}_5]^+$	Loss of the formyl group from the benzoyl cation or cleavage of the phenyl ring

Table 1: Predicted m/z values and corresponding fragment ions for **2-(4-Methylphenoxy)benzaldehyde**.

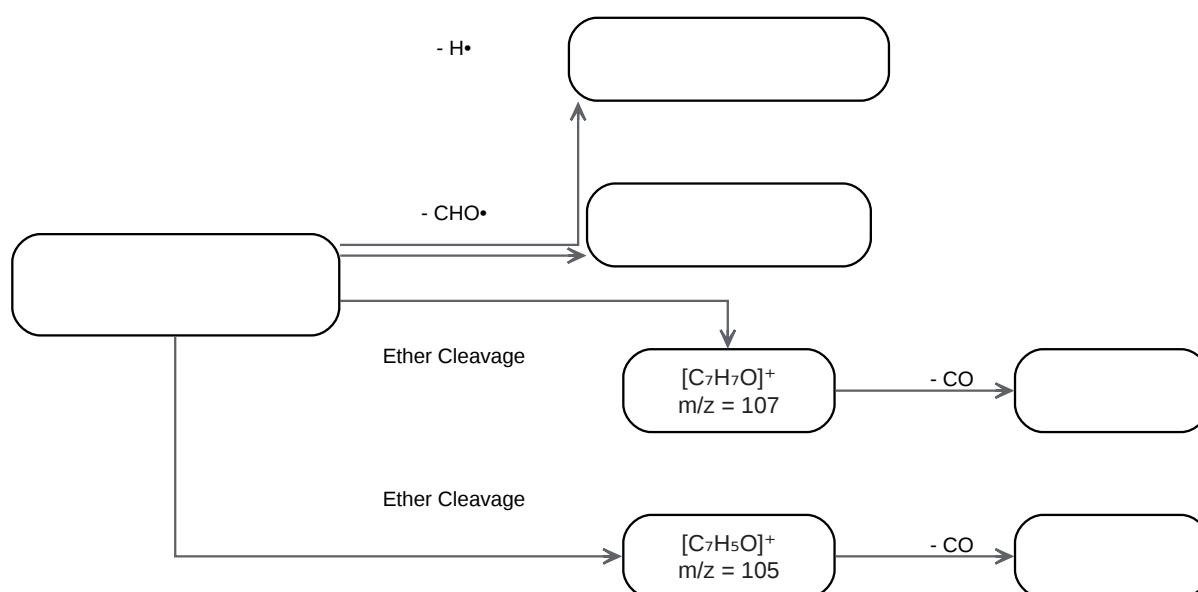
Predicted Fragmentation Pathways

The fragmentation of **2-(4-Methylphenoxy)benzaldehyde** under electron ionization is expected to follow several key pathways, driven by the presence of the aldehyde and ether functional groups. The stable aromatic rings also influence the fragmentation pattern.[\[1\]](#)[\[2\]](#)

A primary fragmentation event for aldehydes is the loss of a hydrogen atom from the formyl group, leading to a stable $[\text{M}-1]^+$ ion.[\[1\]](#)[\[2\]](#) Another common pathway for aldehydes is the loss of the entire formyl radical (CHO).[\[1\]](#)

The ether linkage is also a likely site for cleavage. This can result in the formation of a 4-methylphenoxy cation and a benzaldehyde radical, or a benzoyl cation and a 4-methylphenoxy radical. Diaryl ethers are known to undergo such cleavages.

The presence of the methyl group on the phenoxy ring can lead to the formation of a stable tropylium ion (m/z 91) through rearrangement. Further fragmentation of the aromatic rings can also be expected.



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Caption: Predicted fragmentation pathway of **2-(4-Methylphenoxy)benzaldehyde**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general procedure for the analysis of **2-(4-Methylphenoxy)benzaldehyde** using GC-MS with electron ionization.

1. Sample Preparation:

- Dissolve an accurately weighed sample of **2-(4-Methylphenoxy)benzaldehyde** in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
- Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

2. Gas Chromatography (GC) Conditions:

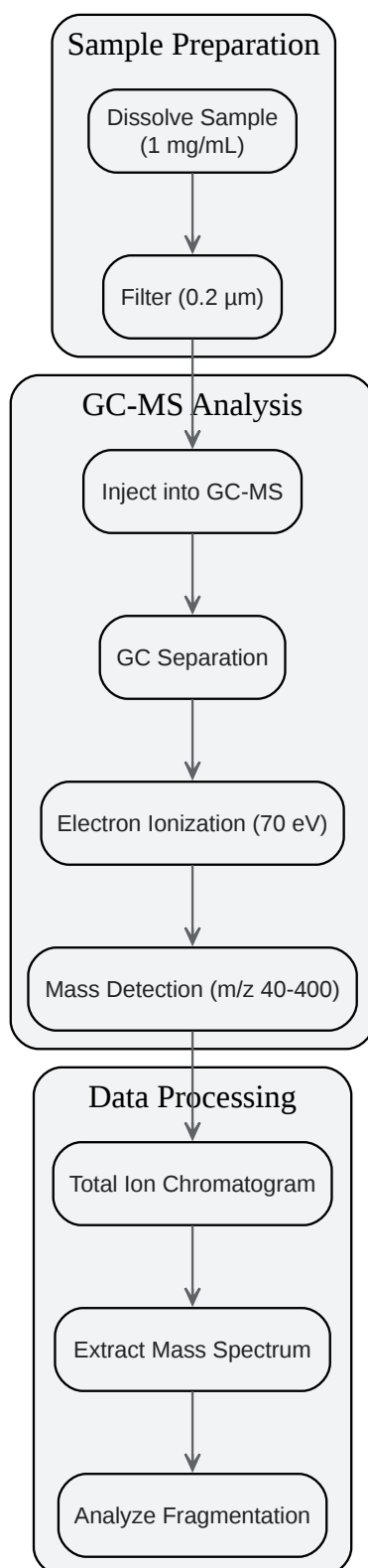
- Injector: Split/splitless injector, operated in splitless mode.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).[\[3\]](#)
- Electron Energy: 70 eV.[\[3\]](#)
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
- Solvent Delay: 3 minutes.

4. Data Analysis:

- Identify the peak corresponding to **2-(4-Methylphenoxy)benzaldehyde** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern and compare it with the predicted data in Table 1 and the fragmentation pathway diagram.



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Caption: General workflow for GC-MS analysis.

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- To cite this document: BenchChem. [Mass Spectrum of 2-(4-Methylphenoxy)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101624#mass-spectrum-of-2-4-methylphenoxy-benzaldehyde]

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